molecular formula C21H16ClN3O2 B245100 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

カタログ番号 B245100
分子量: 377.8 g/mol
InChIキー: MSHWZKMNYQFFJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as BCI-121, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair.

作用機序

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a small molecule inhibitor of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation by inhibiting CK2 activity. In neurodegenerative disease research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.

実験室実験の利点と制限

One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for CK2, which allows for the study of the specific effects of CK2 inhibition. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.

将来の方向性

There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide. One direction is the development of more potent CK2 inhibitors that may have greater therapeutic potential. Another direction is the study of the effects of CK2 inhibition in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide may provide insights into its potential therapeutic applications.

合成法

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves several steps, starting with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 1H-benzimidazole-2-amine to form N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide. Finally, this compound is reacted with 3-bromoaniline to form the desired product, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide.

科学的研究の応用

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. In cancer research, CK2 has been shown to be overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects in vitro and in vivo. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects in animal models of these diseases. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects in vitro and in vivo.

特性

分子式

C21H16ClN3O2

分子量

377.8 g/mol

IUPAC名

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H16ClN3O2/c22-16-8-1-4-11-19(16)27-13-20(26)23-15-7-5-6-14(12-15)21-24-17-9-2-3-10-18(17)25-21/h1-12H,13H2,(H,23,26)(H,24,25)

InChIキー

MSHWZKMNYQFFJO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

正規SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。